molecular formula C14H18O2 B2656618 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one CAS No. 449190-86-7

1-[4-(Cyclohexyloxy)phenyl]ethan-1-one

Cat. No.: B2656618
CAS No.: 449190-86-7
M. Wt: 218.296
InChI Key: GJGQLSSWYVCCAT-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Related Phenyl Ethanones

The journey of phenyl ethanones, the class of compounds to which 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one belongs, is deeply connected to the development of synthetic organic chemistry. The simplest member of this family, acetophenone (B1666503), was first synthesized in 1857 by French chemist Charles Friedel. pearson.com His early methods involved distilling a mixture of calcium benzoate (B1203000) and calcium acetate (B1210297) or reacting benzoyl chloride with methyl zinc. pearson.com

A pivotal moment in the synthesis of phenyl ethanones came in 1877 with the discovery of the Friedel-Crafts reaction by Charles Friedel and James Mason Crafts. wikipedia.org This reaction, which involves the acylation or alkylation of an aromatic ring, provided a versatile and efficient method for attaching substituents to benzene (B151609) and its derivatives. wikipedia.org The Friedel-Crafts acylation, in particular, became a cornerstone for the synthesis of aryl ketones. wikipedia.org The first industrial synthesis of acetophenone using the Friedel-Crafts reaction, however, was not realized until 1925, utilizing benzene and acetic anhydride (B1165640). pearson.com This breakthrough paved the way for the systematic synthesis of a vast array of substituted acetophenones, including those with alkoxy groups.

The synthesis of alkoxy-substituted phenyl ethanones often involves variations of the Williamson ether synthesis or the Friedel-Crafts acylation of alkoxy-substituted aromatic compounds. The Williamson ether synthesis, a method for forming ethers from an organohalide and an alcohol, provides a route to introduce the cyclohexyloxy group onto the phenyl ring prior to or after the addition of the ethanone (B97240) moiety. pearson.commasterorganicchemistry.com

Chemical Classification and Structural Features of Aryl-Alkoxy-Phenyl Ethanone Scaffolds

This compound is classified as an aryl-alkoxy-phenyl ethanone. This classification highlights its key structural components:

Aryl group: A phenyl ring (a six-carbon aromatic ring).

Alkoxy group: A cyclohexyloxy group, which consists of a cyclohexyl ring attached to an oxygen atom.

Phenyl ethanone scaffold: The core structure of acetophenone, which is a phenyl ring attached to a methyl ketone group.

The general structure of an aryl-alkoxy-phenyl ethanone consists of a central phenyl ring substituted with both an acetyl group (ethanone) and an alkoxy group. In the case of this compound, the cyclohexyloxy group is positioned at the para- (4-) position relative to the acetyl group. This specific arrangement influences the molecule's electronic properties and steric hindrance, which in turn affect its reactivity and potential biological activity.

The presence of the ether linkage introduces a degree of flexibility to the molecule, while the bulky cyclohexyl group can have significant steric effects. The oxygen atom of the alkoxy group can also participate in hydrogen bonding, which can influence the compound's physical properties and interactions with other molecules.

Significance of Acetophenone Derivatives in Chemical Research

Acetophenone and its derivatives are of considerable importance in various areas of chemical research and industry. pearson.com They are valuable intermediates in the synthesis of a wide range of more complex organic molecules, including pharmaceuticals and agrochemicals. pearson.comlumenlearning.com The reactivity of the carbonyl group and the α-methyl group allows for a variety of chemical transformations, making them versatile building blocks.

In the pharmaceutical industry, the acetophenone scaffold is found in a number of active compounds. For instance, some acetophenone derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. masterorganicchemistry.com The structural motif is also a precursor for the synthesis of various heterocyclic compounds, which are a major class of medicinally important molecules. lumenlearning.com

In the field of materials science, derivatives of acetophenone are used in the production of polymers, adhesives, and coatings. Their aromatic nature can impart desirable properties such as thermal stability and rigidity to polymers.

Overview of Research Directions for Compounds with Similar Structural Motifs

Research into compounds with structural motifs similar to this compound is multifaceted, exploring their potential in medicinal chemistry, agrochemistry, and materials science.

Medicinal Chemistry: A significant area of research focuses on the biological activity of aryl-alkoxy ketones. For example, various alkoxy-substituted acetophenone derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing comparable activity to established drugs. masterorganicchemistry.com The introduction of different alkoxy groups allows for the fine-tuning of a compound's lipophilicity and, consequently, its pharmacokinetic properties.

Agrochemicals: Acetophenone derivatives are also being explored for their potential use as pesticides. nist.gov The structural diversity of these compounds allows for the development of new active ingredients for fungicides, insecticides, and herbicides.

Synthetic Methodology: The development of new and more efficient synthetic routes to aryl-alkoxy ketones remains an active area of research. This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact.

The following table provides a summary of key chemical information for this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
CAS Number 449190-86-7
Appearance White to off-white crystalline powder
Melting Point 68-72 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-cyclohexyloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGQLSSWYVCCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Classical Approaches for Phenyl Ether and Acetophenone (B1666503) Synthesis

Traditional methods for the synthesis of 1-[4-(cyclohexyloxy)phenyl]ethan-1-one primarily involve two key transformations: the formation of the cyclohexyloxy ether linkage and the introduction of the acetyl group to the phenyl ring.

Williamson Ether Synthesis for Cyclohexyloxy Moiety

A cornerstone of ether synthesis, the Williamson ether synthesis, provides a reliable route to the cyclohexyloxy moiety of the target compound. wikipedia.orgfrancis-press.com This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-hydroxyacetophenone (sodium 4-acetylphenoxide) acts as the nucleophile, attacking an electrophilic cyclohexyl derivative, typically cyclohexyl bromide or cyclohexyl tosylate.

The reaction is generally conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the SN2 mechanism. wikipedia.org The use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is essential to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, thereby generating the reactive phenoxide nucleophile. libretexts.org Reaction temperatures typically range from 50 to 100 °C, with reaction times varying from 1 to 8 hours. wikipedia.org

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxyacetophenoneCyclohexyl BromideK2CO3DMF80-904-6High
4-HydroxyacetophenoneCyclohexyl TosylateNaHAcetonitrile50-702-4Good

Friedel-Crafts Acylation for Acetophenone Formation

An alternative classical approach involves the Friedel-Crafts acylation of cyclohexyl phenyl ether. sigmaaldrich.comorganic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction introduces the acetyl group onto the benzene (B151609) ring. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl3). sigmaaldrich.comlibretexts.org

The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or carbon disulfide. The Lewis acid catalyst activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich phenyl ring of cyclohexyl phenyl ether. The cyclohexyloxy group is an ortho, para-directing group, leading to the formation of both ortho and para isomers. However, the para isomer, this compound, is generally the major product due to reduced steric hindrance. A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. organic-chemistry.org

AreneAcylating AgentCatalystSolventTemperature (°C)Time (h)Product(s)
Cyclohexyl phenyl etherAcetyl ChlorideAlCl3Dichloromethane0 to rt2-4This compound (major) and 1-[2-(cyclohexyloxy)phenyl]ethan-1-one (minor)
Cyclohexyl phenyl etherAcetic AnhydrideFeCl3Carbon Disulfidert to 503-5This compound (major) and 1-[2-(cyclohexyloxy)phenyl]ethan-1-one (minor)

Modern and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Transition-Metal-Catalyzed Couplings

Transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the aryl ether bond. While specific examples for the synthesis of this compound are not prevalent in the searched literature, analogous palladium- or copper-catalyzed C-O bond forming reactions are well-established. These reactions would typically involve the coupling of 4-bromoacetophenone or 4-iodoacetophenone with cyclohexanol (B46403) in the presence of a suitable palladium or copper catalyst, a ligand, and a base.

Catalyst-Free and Solvent-Free Reactions

Emerging green chemistry techniques are being explored to circumvent the need for catalysts and harmful organic solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov A microwave-assisted Williamson ether synthesis could be a viable green approach. orgchemres.org This method can sometimes be performed under solvent-free conditions or with a minimal amount of a high-boiling, non-toxic solvent. orgchemres.org For the synthesis of this compound, a mixture of 4-hydroxyacetophenone, a cyclohexyl halide, and a solid base like potassium carbonate could be subjected to microwave irradiation. orgchemres.org This technique has been shown to improve the efficiency of ether synthesis, with reaction times often reduced to minutes. wikipedia.org

Ball Milling: Mechanochemistry, through the use of ball milling, offers a completely solvent-free synthetic route. rsc.org This technique involves the grinding of solid reactants together, where the mechanical energy input drives the chemical reaction. rsc.orgrsc.org A solvent-free Williamson ether synthesis of this compound could potentially be achieved by milling 4-hydroxyacetophenone, a cyclohexyl halide, and a solid base. This method aligns well with the principles of green chemistry by eliminating solvent use and often proceeding at ambient temperature. rsc.org

MethodReactant 1Reactant 2Catalyst/BaseConditionsAdvantages
Microwave-Assisted4-HydroxyacetophenoneCyclohexyl BromideK2CO3Solvent-free or minimal solvent, 100-150°C, 5-15 minRapid reaction times, higher yields, energy efficient
Ball Milling4-HydroxyacetophenoneCyclohexyl BromideSolid base (e.g., K2CO3)Solvent-free, room temperature, 30-60 minEnvironmentally friendly (no solvent), simple workup

Synthesis of Precursors and Intermediates

The efficient synthesis of this compound relies on the availability of its key precursors.

4-Hydroxyacetophenone: This intermediate can be synthesized through several methods. A common industrial method is the Friedel-Crafts acetylation of phenol (B47542) with acetic anhydride or acetyl chloride using a Lewis acid catalyst like aluminum chloride or a protic acid like hydrogen fluoride. google.comepo.org Another significant route is the Fries rearrangement of phenyl acetate (B1210297), which can be promoted by Lewis acids or strong protic acids. rsc.org In this reaction, the acetyl group migrates from the phenolic oxygen to the para position of the aromatic ring.

Cyclohexyl Halides and Tosylates: Cyclohexyl bromide, a common reactant in the Williamson ether synthesis, is typically prepared from cyclohexanol. This can be achieved through reaction with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid. youtube.com Alternatively, phosphorus tribromide can be used for this transformation. pearson.com Cyclohexyl tosylate, another effective electrophile, can be synthesized by reacting cyclohexanol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270).

Cyclohexyl Phenyl Ether: The precursor for the Friedel-Crafts acylation route, cyclohexyl phenyl ether, can be synthesized via a Williamson ether synthesis between phenol and a cyclohexyl halide.

Purification and Isolation Techniques for Synthetic Products

The purification of this compound, an aryl ketone, is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method is largely dependent on the synthetic route employed and the nature of the impurities present. Common techniques for the purification of aryl ketones include recrystallization, column chromatography, and distillation.

Recrystallization is a widely used and effective method for purifying solid organic compounds like aryl ketones. illinois.educreative-chemistry.org.uk The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature. creative-chemistry.org.uk For aryl ketones, common recrystallization solvents include ethanol (B145695), methanol, and mixtures of solvents like ethanol/water or hexane (B92381)/ethyl acetate. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. libretexts.org The purified crystals are then isolated by filtration.

In cases where recrystallization does not provide the desired level of purity, column chromatography is often employed. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is chosen that allows the desired compound to move down the column at a different rate than the impurities. For aryl ketones, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is commonly used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.

Distillation , particularly vacuum distillation, can be a suitable purification method if the aryl ketone is a liquid or a low-melting solid and is thermally stable. This technique separates compounds based on differences in their boiling points.

For the specific case of purifying 4-alkoxyacetophenones, which are structurally similar to this compound, a combination of techniques may be necessary. For instance, after a reaction, an initial workup involving extraction with an organic solvent followed by washing with aqueous solutions (e.g., dilute acid, base, and brine) can remove many impurities. google.com This can then be followed by recrystallization or column chromatography to achieve high purity.

Below is an interactive data table summarizing common purification techniques for aryl ketones:

Purification TechniquePrinciple of SeparationCommon Solvents/Stationary PhasesKey Considerations
Recrystallization Differential solubility at varying temperaturesEthanol, Methanol, Ethanol/Water, Hexane/Ethyl AcetateChoice of solvent is critical for good recovery and purity.
Column Chromatography Differential adsorption on a stationary phaseSilica gel (stationary phase); Hexane/Ethyl Acetate (eluent)Can be time-consuming and requires larger volumes of solvent.
Distillation (Vacuum) Differences in boiling pointsN/AThe compound must be thermally stable.
Liquid-Liquid Extraction Differential solubility in immiscible liquidsDichloromethane, Ethyl Acetate, WaterOften used as a preliminary purification step (workup).

Yield Optimization and Process Scale-Up Considerations

Optimizing the yield and successfully scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of various factors for both plausible synthetic routes: Friedel-Crafts acylation and Williamson ether synthesis.

For the Friedel-Crafts acylation of cyclohexyloxybenzene, several parameters can be adjusted to maximize the yield. The choice and amount of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is a common catalyst, others like ferric chloride (FeCl₃) can also be used. numberanalytics.comchemistrysteps.com The reaction temperature significantly influences the rate and selectivity; therefore, it must be carefully controlled. byjus.com The choice of solvent can also impact the reaction's efficiency. byjus.com

When scaling up a Friedel-Crafts acylation, several challenges must be addressed. The reaction is often exothermic, and efficient heat dissipation becomes crucial in larger reactors to prevent runaway reactions. numberanalytics.com Maintaining homogenous mixing in large volumes is also essential for consistent product quality and yield. The cost and recovery of the catalyst, as well as the management of waste streams, including acidic byproducts, are significant considerations in large-scale production. numberanalytics.com

In the case of the Williamson ether synthesis between 4-hydroxyacetophenone and a cyclohexyl halide, yield optimization often focuses on minimizing the competing elimination reaction, which is a significant side reaction when using secondary halides like cyclohexyl bromide. numberanalytics.commasterorganicchemistry.com The choice of a strong, non-nucleophilic base is important for the deprotonation of the phenol. The reaction temperature should be carefully controlled to favor substitution over elimination. numberanalytics.com The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can enhance the rate of the SN2 reaction. numberanalytics.com

Scaling up the Williamson ether synthesis also presents challenges. The handling of large quantities of reactive reagents, such as strong bases, requires appropriate safety measures. Ensuring efficient mixing to maintain a uniform reaction temperature is critical to control the exothermic nature of the reaction and to minimize side product formation. The workup procedure to remove unreacted starting materials and byproducts must be scalable and efficient.

The following interactive data table outlines key considerations for yield optimization and scale-up for both synthetic routes:

ConsiderationFriedel-Crafts AcylationWilliamson Ether Synthesis
Catalyst/Base Type and stoichiometry of Lewis acid (e.g., AlCl₃)Choice of strong, non-nucleophilic base
Temperature Control Crucial to manage exothermicity and control selectivityImportant to favor substitution over elimination
Solvent Can influence reaction rate and catalyst activityPolar aprotic solvents (e.g., DMF, DMSO) are preferred
Mixing Essential for maintaining homogeneity and heat transferCritical for uniform temperature and reaction rate
Side Reactions Polyacylation, catalyst deactivationE2 elimination with secondary halides
Workup & Purification Quenching of catalyst, removal of acidic byproductsSeparation of product from unreacted starting materials and salts
Safety Handling of corrosive Lewis acids and acylating agentsUse of strong bases and potentially flammable solvents
Waste Management Disposal of spent catalyst and acidic waste streamsManagement of solvent waste and inorganic salts

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques, a complete picture of the connectivity and chemical environment of each atom in 1-[4-(cyclohexyloxy)phenyl]ethan-1-one can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The aromatic protons on the phenyl ring typically appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetyl group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the cyclohexyloxy group due to the electron-withdrawing nature of the carbonyl group.

The protons of the acetyl group will present as a sharp singlet, typically in the range of 2.5-2.6 ppm. The methine proton on the cyclohexane (B81311) ring attached to the oxygen atom is expected to appear as a multiplet further downfield compared to the other cyclohexane protons due to the deshielding effect of the adjacent oxygen. The remaining methylene (B1212753) protons of the cyclohexane ring will resonate as a series of complex multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.90 Doublet 2H Ar-H (ortho to -COCH₃)
~6.95 Doublet 2H Ar-H (ortho to -O-cyclohexyl)
~4.40 Multiplet 1H O-CH (cyclohexyl)
~2.55 Singlet 3H -COCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is the most deshielded and will appear at a characteristic downfield chemical shift, typically around 197 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the electron-withdrawing acetyl group and the carbon attached to the electron-donating cyclohexyloxy group having characteristic chemical shifts. The quaternary aromatic carbons will generally have lower intensities compared to the protonated carbons.

The carbon of the cyclohexane ring bonded to the oxygen atom will be observed at a lower field than the other cyclohexane carbons. The remaining methylene carbons of the cyclohexane ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~197.0 C=O
~162.5 Ar-C (ipso to -O-cyclohexyl)
~130.5 Ar-C (ortho to -COCH₃)
~130.0 Ar-C (ipso to -COCH₃)
~115.0 Ar-C (ortho to -O-cyclohexyl)
~75.0 O-CH (cyclohexyl)
~32.0 Cyclohexyl -CH₂-
~26.5 -COCH₃
~25.5 Cyclohexyl -CH₂-

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, it would confirm the coupling between the aromatic protons and the coupling between the methine and methylene protons within the cyclohexane ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons in both the aromatic and cyclohexyl moieties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₈O₂), the expected molecular weight is approximately 218.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218. The fragmentation pattern would likely involve characteristic losses. A prominent fragment would be the acylium ion [CH₃CO]⁺ at m/z 43. Another significant fragmentation pathway would be the cleavage of the ether bond, leading to the formation of a [M - C₆H₁₀]⁺ radical cation corresponding to the loss of cyclohexene, and a fragment corresponding to the 4-hydroxyacetophenone cation radical. Cleavage of the bond between the carbonyl group and the aromatic ring would result in a fragment ion corresponding to the 4-cyclohexyloxyphenyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment
218 [M]⁺
203 [M - CH₃]⁺
175 [M - CH₃CO]⁺
136 [M - C₆H₁₀]⁺
121 [4-hydroxyphenyl-CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching of the aryl ketone will be prominent, typically appearing in the region of 1675-1685 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (Ar-O-C) will show characteristic C-O stretching bands, typically in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The cyclohexane group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~2935, ~2860 Strong Aliphatic C-H Stretch (Cyclohexyl)
~1680 Strong C=O Stretch (Aryl Ketone)
~1600, ~1580, ~1500 Medium Aromatic C=C Stretch
~1250 Strong Asymmetric Ar-O-C Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The conjugated system of the benzene ring and the carbonyl group will give rise to a strong π → π* transition, likely appearing as a primary absorption band (λ_max) around 270-280 nm. A weaker n → π* transition, characteristic of the carbonyl group, is expected to be observed at a longer wavelength, typically in the range of 310-330 nm. The cyclohexyloxy group, being a saturated aliphatic ether, does not significantly contribute to the UV-Vis absorption in this region but may cause a slight solvatochromic shift.

Table 5: Predicted UV-Vis Absorption Data for this compound

λ_max (nm) Molar Absorptivity (ε) Transition
~275 High π → π*

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

Crystal Growth Techniques

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. Various techniques are employed to achieve this, with the choice of method depending on the compound's solubility, stability, and other physical properties. Common methods include:

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form. The solvent choice is critical and is often determined through trial and error with a range of solvents of varying polarities.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystallization.

Cooling: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can induce crystallization. The rate of cooling is a key parameter that influences crystal quality.

Without experimental data, the specific technique that would be optimal for growing single crystals of this compound remains undetermined.

Intermolecular Interactions and Packing Motifs

The arrangement of molecules within the crystal lattice, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the solid state. A detailed crystallographic analysis would reveal the nature and geometry of these interactions. For a molecule like this compound, one might anticipate the presence of:

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms on the phenyl or cyclohexyl rings could play a role in the crystal packing.

π-π Stacking: The presence of the phenyl ring could lead to π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant cohesive force in many aromatic compounds.

A hypothetical data table summarizing potential intermolecular interactions is provided below. This table is purely illustrative.

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)
C-H···OC(aromatic)-H···O(carbonyl)3.2 - 3.5140 - 170
π-π StackingCentroid-Centroid (phenyl rings)3.5 - 4.0N/A

In the absence of experimental crystallographic data for this compound, the precise nature of its solid-state structure remains unknown. Future studies involving single-crystal X-ray diffraction would be necessary to provide the detailed structural insights outlined in this section.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 1-[4-(cyclohexyloxy)phenyl]ethan-1-one, which has a rotatable cyclohexyl group and ether linkage, MD simulations are invaluable for exploring its conformational landscape.

An MD simulation would typically involve:

Defining a force field, which is a set of parameters that describe the potential energy of the system.

Placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box).

Solving Newton's equations of motion for the system over a period of time.

The resulting trajectory provides information about the different conformations the molecule can adopt and the relative energies of these conformations. For example, MD simulations have been used to study the conformational preferences of cyclohexane (B81311) derivatives. In the case of this compound, MD could reveal the preferred orientations of the cyclohexyloxy group relative to the phenyl ring.

Predictive Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions, predict their mechanisms, and identify the transition states. This is often done by mapping the potential energy surface (PES) of the reaction.

For this compound, one could theoretically model various reactions, such as:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of ketones.

Electrophilic substitution on the aromatic ring: The cyclohexyloxy group would influence the regioselectivity of such reactions.

Cleavage of the ether bond: The conditions required for this reaction could be investigated.

Virtual Screening for Potential Interactions and Binding Sites

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. If this compound were to be investigated for potential biological activity, virtual screening could be a key first step.

The process typically involves:

Obtaining a 3D structure of the target protein.

Docking the candidate molecule (in this case, this compound) into the binding site of the protein.

Using a scoring function to estimate the binding affinity of the molecule for the protein.

This can be done for a large number of proteins to identify potential targets for the molecule. Conversely, if a specific protein target is of interest, a library of compounds structurally related to this compound could be screened against it.

Structure Activity Relationship Sar Studies in Mechanistic Contexts

Exploration of Substituent Effects on Reactivity

The reactivity of the ethanone (B97240) moiety in 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one is significantly influenced by the electronic properties of substituents on the phenyl ring. The carbonyl group, being electrophilic, is susceptible to nucleophilic attack. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring can modulate this reactivity.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) groups at the ortho- or para-positions relative to the acetyl group would increase the partial positive charge on the carbonyl carbon. This enhancement of electrophilicity makes the ketone more susceptible to nucleophilic addition reactions. For instance, in reactions involving hydride reagents or Grignard reagents, the presence of an EWG would likely accelerate the reaction rate.

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH₃) or amino (-NH₂) groups would decrease the electrophilicity of the carbonyl carbon by donating electron density to the phenyl ring through resonance. This would result in a slower rate of nucleophilic attack on the ketone.

Correlation of Structural Features with Molecular Interactions (e.g., enzyme active site binding affinity mechanisms)

The structural features of this compound, namely the aromatic phenyl ring, the flexible cyclohexyloxy group, and the ketone functional group, are pivotal in its interactions with biological targets such as enzyme active sites.

A closely related compound, 1-(4-cyclohexylphenyl)ethanone, which lacks the ether oxygen, has been identified through virtual docking studies as a promising inhibitor of the Polo-like kinase 1 (PLK1) enzyme. researchgate.net This suggests that the 4-substituted phenyl ethanone scaffold can fit into the ATP-binding pocket of kinases. For this compound, the key interactions could involve:

Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with amino acid residues such as serine, threonine, or lysine within an enzyme's active site. The ether oxygen of the cyclohexyloxy group could also participate in hydrogen bonding.

Hydrophobic Interactions: The cyclohexyl ring and the phenyl ring provide significant hydrophobicity, allowing the molecule to interact favorably with nonpolar pockets within a protein. The flexibility of the cyclohexyl ring allows it to adopt various conformations (chair, boat) to maximize these hydrophobic interactions.

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.

Studies on other phenyl ketone derivatives have shown their potential to modulate the activity of oxidoreductases, suggesting a possible target class for this compound. nih.govscienceopen.com The specific orientation and binding affinity would be highly dependent on the three-dimensional arrangement of these functional groups and their complementarity to the enzyme's active site.

Comparative Analysis with Related Cyclohexyloxy-Phenyl Derivatives

To understand the unique contribution of the ethanone moiety and the cyclohexyloxy group to the biological activity, a comparative analysis with related derivatives is essential.

Derivative NameStructural Difference from Parent CompoundPotential Impact on Activity
1-(4-Cyclohexylphenyl)ethan-1-oneLacks the ether oxygen.The absence of the ether oxygen removes a potential hydrogen bond acceptor site. The overall lipophilicity might be slightly different, which could affect cell permeability and binding to hydrophobic pockets. As noted, this analog shows potential as a PLK1 inhibitor. researchgate.net
4-(Cyclohexyloxy)benzoic acidThe acetyl group is replaced by a carboxylic acid group.The carboxylic acid group introduces a strongly acidic proton and two oxygen atoms that can act as hydrogen bond donors and acceptors. This would drastically change the molecule's interaction profile, likely targeting different biological macromolecules.
1-[4-(Phenoxy)phenyl]ethan-1-oneThe cyclohexyl group is replaced by a phenyl group.The replacement of the flexible, saturated cyclohexyl ring with a rigid, planar phenyl ring would alter the molecule's conformational flexibility and hydrophobic interactions. It would also introduce the possibility of additional π-π stacking interactions.
1-[4-(Cyclohexyloxy)phenyl]ethan-1-olThe ketone is reduced to a secondary alcohol.The conversion of the ketone to an alcohol introduces a hydroxyl group that can act as both a hydrogen bond donor and acceptor. This change in functionality would significantly alter its binding mode and potential biological targets.

This comparative analysis highlights how subtle changes to the core structure of this compound can lead to significant differences in physicochemical properties and, consequently, biological activity.

Design Principles for Modulating Specific Interactions

Based on the SAR principles discussed, several design strategies can be employed to modulate the specific interactions of this compound and its analogs with biological targets.

To Enhance Binding Affinity:

Substitution on the Phenyl Ring: Introducing small, electron-withdrawing substituents at the meta-position could enhance hydrogen bonding interactions of the carbonyl group without significant steric hindrance. Conversely, strategic placement of hydrogen bond donors or acceptors could facilitate additional interactions with the target protein.

Modification of the Cyclohexyl Ring: Introducing polar substituents, such as hydroxyl or amino groups, on the cyclohexyl ring could create new hydrogen bonding opportunities and improve aqueous solubility. The stereochemistry of these substituents would be critical for optimal interaction.

Bioisosteric Replacement: The ketone moiety could be replaced with other functional groups that can act as hydrogen bond acceptors, such as an oxime or a hydrazone, to explore different binding orientations and potencies.

To Improve Selectivity:

Exploiting Unique Pockets: If the target protein has a specific sub-pocket, the cyclohexyloxy group can be functionalized with larger or specifically shaped substituents to occupy that space, thereby increasing selectivity over other proteins that lack such a pocket.

Conformational Restriction: Introducing rigidity into the molecule, for instance, by replacing the cyclohexyl ring with a more constrained ring system, could lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for the intended target.

By systematically applying these design principles, medicinal chemists can fine-tune the structure of this compound to develop novel therapeutic agents with improved potency and selectivity.

No Publicly Available Research Found on the Mechanistic Biochemical Interactions of this compound

Despite a comprehensive search of publicly accessible scientific literature and databases, no specific research detailing the mechanistic biochemical interactions of the chemical compound this compound could be identified. Consequently, an article structured around its specific enzyme inhibition mechanisms, kinetics, and interactions with enzyme families such as Cytochrome P450s, soluble epoxide hydrolase, or oxidoreductases cannot be generated at this time.

The inquiry sought detailed, research-backed information on several aspects of the compound's in vitro biochemical behavior, including:

Enzyme Inhibition Mechanisms and Kinetics: Investigation of reversible, irreversible, competitive, non-competitive, and uncompetitive inhibition modes, as well as time-dependent and metabolism-dependent studies.

Interaction with Specific Enzyme Families: Identification of binding sites, allosteric modulation, and quantitative characterization of binding affinities (Kᵢ values) with enzymes like Cytochrome P450s, soluble epoxide hydrolase, and oxidoreductases.

The absence of available data prevents a scientifically accurate and informative discussion on these topics for this compound. Scientific articles on such specific compounds are typically the result of targeted research studies, which may not have been conducted or published in accessible forums for this particular molecule.

Mechanistic Biochemical Interactions in Vitro Focus

Cellular Uptake and Distribution Mechanisms (excluding clinical human trials)

There is currently no specific information available in peer-reviewed scientific literature detailing the in vitro cellular uptake and distribution mechanisms of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one. As a lipophilic molecule, it is hypothesized that it may cross cellular membranes via passive diffusion, a characteristic common to other acetophenone (B1666503) derivatives. nih.gov The presence of the cyclohexyloxy group further contributes to its hydrophobic nature, which would likely influence its partitioning into cellular membranes and lipid-rich compartments. nih.gov However, without experimental data, the specific transporters or mechanisms involved in its cellular entry and subsequent intracellular localization remain unknown.

General studies on hydrophobic compounds suggest that their intracellular concentration is often minimized to prevent non-specific binding to cellular components and aggregation. nih.gov The distribution of this compound within the cell would theoretically be influenced by its hydrophobicity, potentially leading to accumulation in membranes or other non-polar environments.

Modulation of Biochemical Pathways (e.g., protein synthesis regulation through eIF2B targeting)

There is no available scientific evidence to suggest that this compound directly modulates biochemical pathways, including the regulation of protein synthesis through targeting of the eukaryotic initiation factor 2B (eIF2B). The eIF2B pathway is a critical control point in protein synthesis, and its modulation by small molecules has been a subject of research. nih.gov However, no studies have specifically investigated or identified this compound as an inhibitor or activator of this pathway.

While phenolic compounds and ketone bodies have been shown to modulate various cellular signaling and metabolic pathways, these findings are general and cannot be directly extrapolated to this compound without specific experimental validation. researchgate.netnih.govnih.govmdpi.com Research on acetophenone derivatives has primarily focused on their antioxidant and other biological activities, with no specific mention of interactions with the eIF2B pathway. nih.gov

Applications in Materials Science and Industrial Chemistry

Exploration as Building Blocks for Polymeric Materials

While direct polymerization of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one is not a common application, its structure serves as a model for monomers used in creating advanced polymers. The core components of the molecule—the phenyl ring, the ether linkage, and the cyclohexyl group—are all found in various high-performance polymers.

To be used as a monomer, the molecule would first need to be chemically modified to include a polymerizable functional group, such as a vinyl, acrylate, or epoxide group. For instance, modification of the phenyl ring to incorporate a vinyl group would transform it into a styrene-like monomer. The resulting polymer would feature pendant cyclohexyloxy phenyl groups, which could impart specific properties such as increased thermal stability and altered solubility.

The synthesis of polymers from monomers containing similar structural motifs, such as vinyl ethers or vinylphenols, is well-documented. For example, cationic polymerization is a common method for vinyl ethers, while radical polymerization is often used for styrene (B11656) derivatives. These processes allow for the creation of polymers with controlled molecular weights and specific architectures.

Table 1: Examples of Polymerization of Structurally Related Monomers (This table provides examples of polymerization methods for monomers that are structurally analogous to modified versions of this compound, illustrating potential synthetic routes.)

Monomer ExamplePolymerization TypeInitiator/CatalystResulting Polymer Type
Cyclohexyl vinyl etherCationic PolymerizationAcid catalysts (e.g., B(C₆F₅)₃)Poly(cyclohexyl vinyl ether)
2-Methoxy-4-vinylphenolRadical PolymerizationAIBNPoly(2-methoxy-4-vinylphenol)
2-(4-Acetoxyphenoxy)ethyl Vinyl EtherCationic PolymerizationHCl/ZnCl₂Poly(vinyl ether) with pendant phenol (B47542) groups (after deprotection)

Potential in Liquid Crystal Technology

The molecular architecture of this compound is highly relevant to the field of liquid crystals (LCs). Liquid crystal molecules, or mesogens, typically consist of a rigid core and flexible terminal groups. The combination of the rigid phenyl ring and the non-planar, flexible cyclohexyl group in this compound is a common feature in many liquid crystal designs. researchgate.netresearchgate.net This structure can contribute to the formation of the mesophases (the state between liquid and solid) that are essential for liquid crystal display (LCD) applications. researchgate.netnist.gov

Compounds containing cyclohexylphenyl or bicyclohexyl (B1666981) units are crucial components in liquid crystal mixtures used in electronic devices due to their favorable properties, such as low viscosity and high clearing points. researchgate.net While this compound itself may not be a liquid crystal, it serves as a valuable precursor for the synthesis of more complex mesogenic molecules. The ketone group can be readily modified to introduce other functionalities or to link the core to other molecular fragments, thereby creating molecules with specific liquid crystalline properties.

Table 2: Examples of Liquid Crystal Compounds with Cyclohexyl Phenyl Moieties (This table showcases existing liquid crystal molecules that share the core structure of this compound, highlighting the importance of this structural motif in the field.)

Compound NameCore StructureKey Properties
4-(trans-4-Propylcyclohexyl)benzonitrilePropyl-cyclohexyl-phenylNematic liquid crystal, component in display mixtures
4-Cyano-4'-pentylbiphenyl (5CB)Pentyl-biphenylNematic phase at room temperature, benchmark LC material
(1r,4'r)-4'-(4-(Cyclohexyloxy)phenyl)cyclohexan-1-olCyclohexyloxy-phenyl-cyclohexylIntermediate for reactive mesogens

Role in Optical, Electronic, and Magnetic Materials Development

The potential application of this compound in optical, electronic, and magnetic materials is an area of speculative but promising research. This potential stems from the electronic properties of the acetophenone (B1666503) core. Acetophenone and its derivatives are known to possess specific photophysical properties, including UV absorption and the ability to be excited to triplet states. photochemcad.com

These properties are fundamental to applications in photo-responsive materials. For instance, the ketone group can act as a photosensitizer. Upon modification, derivatives of this compound could potentially be incorporated into polymer backbones or used as dopants in host materials to create systems that respond to light. Such materials could find use in optical data storage, photo-patterning, or as components in organic light-emitting diodes (OLEDs), although this remains a subject for future research.

The electrical properties could be tailored by introducing electron-donating or electron-withdrawing groups to the aromatic ring, a common strategy in the design of organic semiconductors. The cyclohexyloxy group, being a weak electron-donating group, already influences the electronic nature of the phenyl ring.

Table 3: Photophysical Properties of Related Acetophenone Derivatives (This table presents UV absorption data for acetophenone derivatives structurally similar to the title compound, providing insight into its potential optical characteristics.)

CompoundSolventλmax (nm)Molar Absorptivity (ε)
AcetophenoneEthanol (B145695)24112,800
4'-HydroxyacetophenoneNot specified~275Not specified
4'-MethoxyacetophenoneMethanol~270Not specified

Use as Precursors in Advanced Chemical Syntheses

One of the most significant and immediate applications of this compound is its role as a versatile precursor in advanced organic synthesis. The ketone functional group is a key site for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Two notable examples of reactions where this compound can serve as a starting material are the Claisen-Schmidt condensation for the synthesis of chalcones and the Willgerodt-Kindler reaction for the synthesis of thioamides.

Chalcone Synthesis: Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. researchgate.netmdpi.com this compound can react with various benzaldehyde (B42025) derivatives to produce a diverse range of chalcones. These products are of significant interest as they are precursors to flavonoids and are investigated for various biological activities. researchgate.net

Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones into the corresponding terminal amides or thioamides. Subjecting this compound to Willgerodt-Kindler conditions (typically using sulfur and an amine like morpholine) would yield a phenylthioacetamide derivative. This transformation is a powerful tool for rearranging the carbon skeleton and introducing new functional groups.

Furthermore, the acetophenone scaffold is a common starting point for the synthesis of active pharmaceutical ingredients (APIs). The ability to modify both the ketone and the aromatic ring makes compounds like this compound valuable intermediates in medicinal chemistry for creating novel drug candidates.

Table 4: Potential Advanced Synthetic Transformations (This table outlines key reactions where this compound can be used as a precursor, leading to valuable chemical intermediates.)

Reaction NameReactantsProduct TypeSignificance
Claisen-Schmidt CondensationAromatic Aldehyde, Base (e.g., NaOH)ChalconePrecursor to flavonoids and biologically active molecules.
Willgerodt-Kindler ReactionSulfur, Amine (e.g., Morpholine)ThioamideRearrangement and functional group transformation.
Catalytic HydrodeoxygenationH₂, Catalyst (e.g., Fe/Ru)1-ethyl-4-(cyclohexyloxy)benzeneSynthesis of alkyl phenols and anilines.

Derivatization and Analog Development

Modification of the Ethanone (B97240) Moiety

The ethanone group is a versatile functional handle for a variety of chemical transformations, including reduction, alpha-functionalization, and condensation reactions.

Reduction to Alcohol: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. A standard method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, which selectively reduces the ketone to yield 1-[4-(cyclohexyloxy)phenyl]ethanol. nih.govwikipedia.org This introduces a chiral center and a hydroxyl group that can be used for further derivatization, such as esterification.

Alpha-Halogenation: The methyl carbon adjacent to the carbonyl group (the α-carbon) can be halogenated, most commonly via bromination. Acid-catalyzed alpha-halogenation involves the formation of an enol intermediate, which then reacts with a halogen like bromine (Br₂). missouri.edulibretexts.org This reaction, often carried out in acetic acid or with HBr in dioxane, yields 2-bromo-1-[4-(cyclohexyloxy)phenyl]ethan-1-one. nih.gov The resulting α-bromoketone is a valuable intermediate for further nucleophilic substitution reactions, allowing for the introduction of various functional groups at the alpha position. libretexts.orgnih.gov

Conversion to Oxime: The ketone can be converted to an oxime through a condensation reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). orgsyn.org The reaction is typically performed in a solvent like ethanol (B145695) with a mild base such as pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated HCl. magritek.com This modification replaces the carbonyl oxygen with a =N-OH group, forming 1-[4-(cyclohexyloxy)phenyl]ethan-1-one oxime.

Alpha-Acetoxylation: The α-position can also be functionalized through a two-step process. First, an α-bromoketone is synthesized as described above. This intermediate can then undergo a nucleophilic substitution reaction with the sodium salt of an acid, such as phenylacetic acid, to yield the corresponding α-acetoxy derivative, 1-[4-(cyclohexyloxy)phenyl]-2-(phenylacetoxy)ethan-1-one. google.com

Substitutions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The existing 4-cyclohexyloxy group is an ortho-, para-directing activating group due to the lone pair electrons on the ether oxygen. Since the para position is already occupied by the acetyl group, electrophilic substitution is directed to the ortho positions (3 and 5).

Nitration: A common electrophilic aromatic substitution is nitration. Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comwikipedia.org Due to the directing effect of the cyclohexyloxy group, the reaction is expected to yield primarily 1-[3-nitro-4-(cyclohexyloxy)phenyl]ethan-1-one. chemicalbook.com The introduction of a nitro group provides a handle for further chemistry, such as reduction to an amine.

Variations of the Cyclohexyl Ring (e.g., saturation, substitution patterns)

Modification of the cyclohexyl ring is a key strategy for altering the steric and electronic properties of the molecule. The most direct synthetic route to introduce these variations is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the reaction of 4-hydroxyacetophenone with a suitably substituted cyclohexyl halide or tosylate in the presence of a base. youtube.comlibretexts.org

Synthesis via Williamson Ether Synthesis: By starting with 4-hydroxyacetophenone as the phenoxide precursor, various cyclohexyl moieties can be introduced. For example, reacting 4-hydroxyacetophenone with cis-4-aminocyclohexyl bromide would yield 1-[4-((1s,4s)-4-aminocyclohexyloxy)phenyl]ethanone. This approach allows for the incorporation of diverse functional groups such as amines, hydroxyls, or alkyl groups onto the cyclohexyl ring, depending on the availability of the corresponding substituted cyclohexanol (B46403) precursors which can be converted to appropriate electrophiles (halides/tosylates).

Synthesis and Characterization of Novel Derivatives and Conjugates

The synthesis of novel derivatives follows established reaction pathways as outlined in the sections above. Characterization of these new compounds relies on standard spectroscopic techniques to confirm their structure and purity.

Synthetic Pathways:

Ethanone Modification: Direct reduction, α-halogenation, or condensation with hydroxylamine on the parent compound.

Phenyl Ring Substitution: Electrophilic aromatic substitution (e.g., nitration) on the parent compound.

Cyclohexyl Ring Variation: Williamson ether synthesis between 4-hydroxyacetophenone and a functionalized cyclohexyl halide/tosylate.

Characterization: The identity of synthesized derivatives is confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For example, the formation of an α-bromo derivative would be confirmed by the disappearance of the methyl singlet in the ¹H NMR spectrum and the appearance of a new singlet for the -CH₂Br group, along with mass spectrometry data showing the characteristic isotopic pattern for a bromine-containing compound.

Below are representative data tables for the characterization of derivatives analogous to those discussed.

Table 1: Representative ¹H and ¹³C NMR Data for an α-Brominated Acetophenone (B1666503) Derivative Data is based on known values for similar structures like 2-Bromo-1-phenylethanone. rsc.org

NucleusChemical Shift (δ, ppm)Description
¹H8.01-7.97Aromatic Protons (ortho to C=O)
¹H7.64-7.48Aromatic Protons (meta, para to C=O)
¹H4.46-CH₂Br
¹³C191.20Carbonyl (C=O)
¹³C133.89 - 128.80Aromatic Carbons
¹³C30.90-CH₂Br

Table 2: Representative ¹H NMR and Mass Spectrometry Data for a Nitrated Acetophenone Derivative Data is based on known values for similar structures like 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. chemicalbook.com

AnalysisSignal/ValueDescription
¹H NMR7.62 (s, 1H)Aromatic Proton (ortho to nitro, meta to acetyl)
¹H NMR6.76 (s, 1H)Aromatic Proton (ortho to acetyl, meta to nitro)
¹H NMR3.99 (s, 3H)Methoxy Group Protons
¹H NMR3.97 (s, 3H)Methoxy Group Protons
¹H NMR2.50 (s, 3H)Acetyl Methyl Protons (-COCH₃)
Mass Spec[M]+Corresponds to the molecular weight of the nitrated product.

Future Research Directions and Open Questions

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The principle of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a cornerstone of green chemistry. primescholars.comjocpr.comjocpr.com Current synthetic routes to 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one likely rely on classical methods such as Williamson ether synthesis to form the cyclohexyloxy moiety, followed by a Friedel-Crafts acylation to introduce the acetyl group. sigmaaldrich.comorganic-chemistry.orgsavemyexams.com While effective, these methods often generate stoichiometric amounts of waste.

Future research should focus on developing more atom-economical synthetic strategies. This could involve the exploration of catalytic C-O bond formation for the etherification step, potentially using copper- or palladium-based catalysts that can operate under milder conditions and with higher efficiency. organic-chemistry.org Furthermore, investigating direct C-H activation of the cyclohexyl phenyl ether for the acylation step would represent a significant advancement, eliminating the need for pre-functionalized reagents and reducing waste streams. The development of one-pot procedures, where multiple synthetic transformations are carried out in a single reaction vessel, would also contribute to a more sustainable and efficient synthesis of this compound. beilstein-journals.org

Advanced Computational Studies for Predicting Biological and Material Properties

Computational chemistry offers powerful tools for the in silico prediction of a molecule's properties, thereby guiding experimental efforts and reducing the need for extensive laboratory screening. nih.gov For this compound, advanced computational studies could provide significant insights into its potential biological activities and material characteristics.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of related acetophenone (B1666503) derivatives to predict potential biological activities, such as antibacterial or antifungal properties. researchgate.nethumanjournals.com Molecular docking simulations could be employed to screen the compound against a wide range of biological targets, such as enzymes and receptors. A docking study of the structurally similar compound (1,4-Cyclohexylphenyl) ethanone (B97240) with Polo-Like Kinase 1 (PLK1) suggests that kinase inhibition could be a promising area of investigation. researchgate.net Pharmacophore modeling can help identify the key structural features necessary for biological activity and guide the design of more potent derivatives. ijper.orgresearchgate.netresearchgate.netnih.govnih.gov

Beyond biological applications, computational methods can also be used to predict material properties. For instance, molecular modeling could be used to assess the potential of this compound and its derivatives to form liquid crystalline phases, by analyzing aspects such as molecular shape, aspect ratio, and intermolecular interactions. tcichemicals.com

Elucidation of Undiscovered Mechanistic Interactions in Biological Systems

The existing body of research on acetophenone and cyclohexanone (B45756) derivatives reveals a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govnih.govontosight.aimdpi.com These findings provide a foundation for investigating the potential bioactivity of this compound.

Future research should aim to elucidate the specific mechanistic interactions of this compound within biological systems. Initial in vitro screening against a panel of enzymes and receptors implicated in diseases such as cancer, inflammation, and metabolic disorders could identify potential biological targets. For example, based on studies of similar compounds, its potential as a cathepsin or α-glucosidase inhibitor could be explored. nih.govnih.gov Following the identification of a biological target, detailed mechanistic studies, including enzyme kinetics and structural biology techniques like X-ray crystallography, could be employed to understand the precise molecular interactions at the atomic level. nih.gov

Exploration of New Applications in Non-Traditional Fields of Chemistry

The unique combination of a rigid phenyl ring and a flexible cyclohexyl group in this compound suggests potential applications beyond its current role as a synthetic intermediate. cymitquimica.com A key area for exploration is materials science. The calamitic (rod-like) molecular shape is a common feature of molecules that exhibit liquid crystalline properties. tcichemicals.com The synthesis and characterization of derivatives of this compound with varying alkyl chain lengths on the acetyl group or substitutions on the phenyl ring could lead to the discovery of novel liquid crystal materials with potential applications in displays and sensors. researchgate.netnih.gov

In the field of agrochemicals, some acetophenone derivatives have shown promise as herbicides. mdpi.com Screening this compound and its analogues for herbicidal or insecticidal activity could open up new avenues for its application in agriculture. The compound could also serve as a scaffold for the development of new pharmaceutical agents, building upon the diverse biological activities observed for related structures. mdpi.com

Collaborative and Interdisciplinary Research Opportunities

The multifaceted research directions outlined above necessitate a collaborative and interdisciplinary approach. The development of novel synthetic pathways with enhanced atom economy would benefit from collaborations between organic chemists and specialists in catalysis and green chemistry. jk-sci.com

Advanced computational studies would require the expertise of computational chemists working in tandem with medicinal chemists and material scientists to validate the in silico predictions through experimental work. nih.govstrath.ac.ukresearchgate.net The elucidation of undiscovered mechanistic interactions in biological systems would be most effectively pursued through partnerships between synthetic chemists, biochemists, and pharmacologists.

Finally, the exploration of new applications in non-traditional fields would thrive on collaborations between chemists and experts in materials science, agricultural science, and pharmaceutical development. Such interdisciplinary efforts will be crucial to unlocking the full scientific and commercial potential of this compound.

Q & A

Basic: What are the primary synthetic routes for 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution . A validated method involves reacting phenol derivatives with cyclohexyl halides or acylating agents. For example, General Procedure B ( ) uses NHPI esters and phenol equivalents, yielding 51% after purification by preparative TLC (hexanes/ethyl acetate = 20:1). Key factors affecting yield include:

  • Catalyst choice : Lewis acids (e.g., AlCl₃) enhance acylation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution rates.
  • Temperature : Elevated temperatures (reflux) accelerate reactions but may promote side products.
    Optimization studies recommend varying molar ratios of starting materials (e.g., 2:1 phenol:acylating agent) and post-reaction quenching to minimize degradation .

Advanced: How can palladium-catalyzed cross-coupling reactions modify the structure of this compound?

Answer:
Palladium catalysts enable C–H functionalization or transmetallation to introduce substituents. For example, Pd-catalyzed allylic alkylation ( ) can attach aryl or alkyl groups to the cyclohexyloxy moiety. Critical parameters:

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance regioselectivity.
  • Additives : Aryl iodides (e.g., 4-iodotoluene) improve catalytic turnover by stabilizing intermediates.
  • Substrate pre-activation : Bromination or triflation of the aromatic ring primes it for coupling.
    Characterization of derivatives via HPLC chiral analysis (e.g., Daicel Chiralpak columns) confirms stereoselectivity, with enantiomeric excesses up to 88% reported .

Analytical: What spectroscopic techniques validate the structure of this compound, and how are peaks assigned?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Singlets near δ 7.8–7.9 ppm (aryl group) and δ 1.2–1.8 ppm (cyclohexyl CH₂).
    • Ketone carbonyl : ¹³C signal at ~208 ppm.
    • Cyclohexyloxy linkage : Methine proton at δ 4.5–5.0 ppm (split due to chair conformations) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₄H₁₈O₂: 218.1307).
  • IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether).

Biological: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:
While direct biological data for this compound is limited, structurally similar ketones are assessed via:

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid).
  • Antimicrobial screens : Broth microdilution against S. aureus or E. coli (MIC determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves.
    Ensure compounds are dissolved in DMSO (<1% final concentration) to avoid solvent toxicity .

Data Contradiction: How can researchers resolve discrepancies in reported synthetic yields (e.g., 51% vs. higher literature values)?

Answer:
Yield variations arise from:

  • Purification methods : Column chromatography vs. TLC ( ’s 51% via TLC vs. >70% with flash chromatography).
  • Catalyst loading : Higher Pd or enzyme concentrations (e.g., 10 mol% vs. 5 mol%) improve conversion.
  • Side reactions : Byproducts from over-alkylation or oxidation require quenching (e.g., Na₂S₂O₃ for excess Br₂).
    Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., temperature, solvent ratio) to maximize reproducibility .

Computational: How do QSPR models predict the reactivity of this compound in catalytic systems?

Answer:
Quantitative Structure-Property Relationship (QSPR) models ( ) use descriptors like:

  • Electrophilicity index : Predicts susceptibility to nucleophilic attack at the ketone group.
  • Partition coefficients (logP) : Estimates solubility in reaction media.
    Density Functional Theory (DFT) simulations (e.g., Gaussian 09) map transition states for Pd-catalyzed reactions, revealing energy barriers for C–C bond formation. Neural networks trained on 2,100+ datasets (CC-DPS) further refine predictions of regioselectivity .

Advanced: What strategies enhance the stereoselectivity of derivatives during synthesis?

Answer:

  • Chiral auxiliaries : Evans oxazolidinones direct asymmetric alkylation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) hydrolyze racemic mixtures to enantiopure alcohols.
  • Dynamic kinetic resolution (DKR) : Combines transition-metal catalysts (e.g., Ru) with enzymes to invert configurations in situ.
    X-ray crystallography ( ) validates absolute configurations of single crystals, with Flack parameters confirming chirality .

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